

Application Notes and Protocols for Isomalt in Controlled-Release Drug Delivery Systems

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Compound of Interest

Compound Name: *Isomalt*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **isomalt**, a sugar alcohol, in the development of controlled-release oral drug delivery systems. **Isomalt**'s unique physicochemical properties make it a versatile excipient for various formulation strategies, including matrix tablets and coated pellets.

Introduction to Isomalt in Controlled-Release Formulations

Isomalt is a disaccharide alcohol consisting of two diastereomers: 6-O- α -D-glucopyranosyl-D-sorbitol (GPS) and 1-O- α -D-glucopyranosyl-D-mannitol (GPM).[1] It is a water-soluble excipient with a pleasant, sugar-like taste and low hygroscopicity, making it suitable for oral dosage forms.[2][3] In the context of controlled-release systems, **isomalt** can be utilized in several ways:

- As a matrix-forming agent: In hydrophilic matrix tablets, **isomalt** can be mixed with an active pharmaceutical ingredient (API) and other excipients. Upon contact with gastrointestinal fluids, the **isomalt** matrix swells to form a gel layer that controls the diffusion and release of the drug over time.[4][5]
- As a core material in coated systems: **Isomalt** can be used to form inert pellets upon which the drug is layered. These drug-layered pellets are then coated with a release-modifying

polymer to achieve a controlled-release profile.[\[6\]](#)[\[7\]](#)

- As a binder in granulation: **Isomalt** can act as a binder in wet granulation processes to produce granules with good flowability and compressibility, which can then be compressed into tablets.[\[8\]](#)

The release of the drug from **isomalt**-based systems is influenced by factors such as the concentration of **isomalt**, the particle size of the components, the manufacturing process, and the presence of other excipients.[\[9\]](#)[\[10\]](#)

Key Physicochemical Properties of Isomalt

Understanding the properties of **isomalt** is crucial for designing effective controlled-release formulations.

| Property | Value/Description | Significance in Controlled-Release |
|---------------------|------------------------------|---|
| Solubility | Water-soluble | Influences the rate of matrix erosion and drug release. [6] |
| Hygroscopicity | Low | Provides good stability to the dosage form. [2] |
| Compressibility | Exhibits plastic deformation | Suitable for direct compression and roll compaction of tablets. [2] [11] |
| Taste and Mouthfeel | Pleasant, sugar-like | Improves patient compliance, especially for chewable or orally disintegrating tablets. |
| Chemical Stability | Non-reactive with most APIs | Ensures the stability of the drug within the formulation. |

Experimental Protocols

Formulation of Isomalt-Based Controlled-Release Matrix Tablets by Wet Granulation

This protocol describes the preparation of controlled-release matrix tablets using **isomalt** as a key matrix-forming agent.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Isomalt** (e.g., Palatinit® C)[[2](#)]
- Binder solution (e.g., povidone in water/ethanol)[[12](#)]
- Lubricant (e.g., magnesium stearate)
- Glidant (e.g., colloidal silicon dioxide)

Equipment:

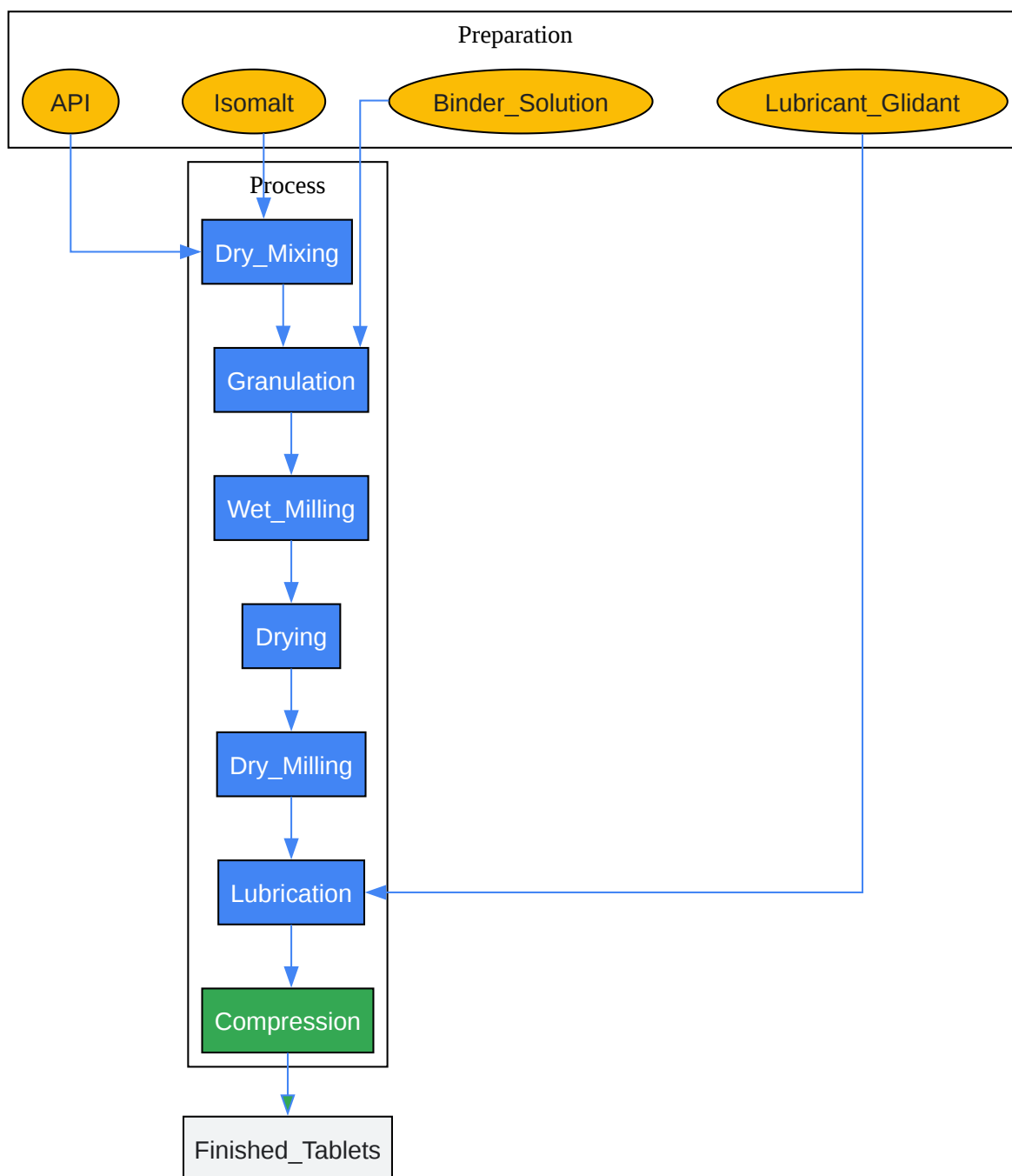
- High-shear mixer/granulator or planetary mixer[[12](#)]
- Fluid bed dryer or tray dryer
- Sieve shaker with appropriate mesh sizes
- Blender (e.g., V-blender)
- Tablet press

Protocol:

- Dry Mixing: Accurately weigh the API and **isomalt**. Mix them in a high-shear mixer or planetary mixer for 10-15 minutes to ensure a homogenous blend.
- Granulation: Slowly add the binder solution to the powder blend while mixing continuously. Continue mixing until granules of appropriate size and consistency are formed. The endpoint can be determined by the ability of the wet mass to form a non-friable ball when squeezed.
[[13](#)]

- Wet Milling: Pass the wet mass through a suitable mesh screen (e.g., 8-12 mesh) to break up any large agglomerates and achieve a more uniform granule size.[8]
- Drying: Dry the wet granules in a fluid bed dryer or a tray dryer at a controlled temperature (e.g., 40-60°C) until the desired moisture content is reached (typically 1-2%).
- Dry Milling: Mill the dried granules through a smaller mesh screen (e.g., 16-20 mesh) to obtain a uniform particle size distribution.
- Lubrication: Add the lubricant and glidant to the dried granules and blend for a short period (e.g., 2-5 minutes) in a V-blender.
- Compression: Compress the final blend into tablets of the desired weight and hardness using a tablet press.

Diagram of the Wet Granulation Workflow for **Isomalt** Matrix Tablets



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Caption: Workflow for preparing **isomalt** matrix tablets via wet granulation.

Preparation of Drug-Layered Isomalt Pellets with a Controlled-Release Coating

This protocol outlines the steps for creating a multiparticulate controlled-release system using **isomalt** as the core material.

Materials:

- **Isomalt** starter cores
- Active Pharmaceutical Ingredient (API)
- Binder (e.g., Hydroxypropyl Methylcellulose - HPMC)
- Coating polymer dispersion (e.g., Eudragit® RS/RL)[7]
- Plasticizer (e.g., Triethyl Citrate - TEC)
- Anti-tacking agent (e.g., Talc)
- Solvent system (e.g., water, ethanol)

Equipment:

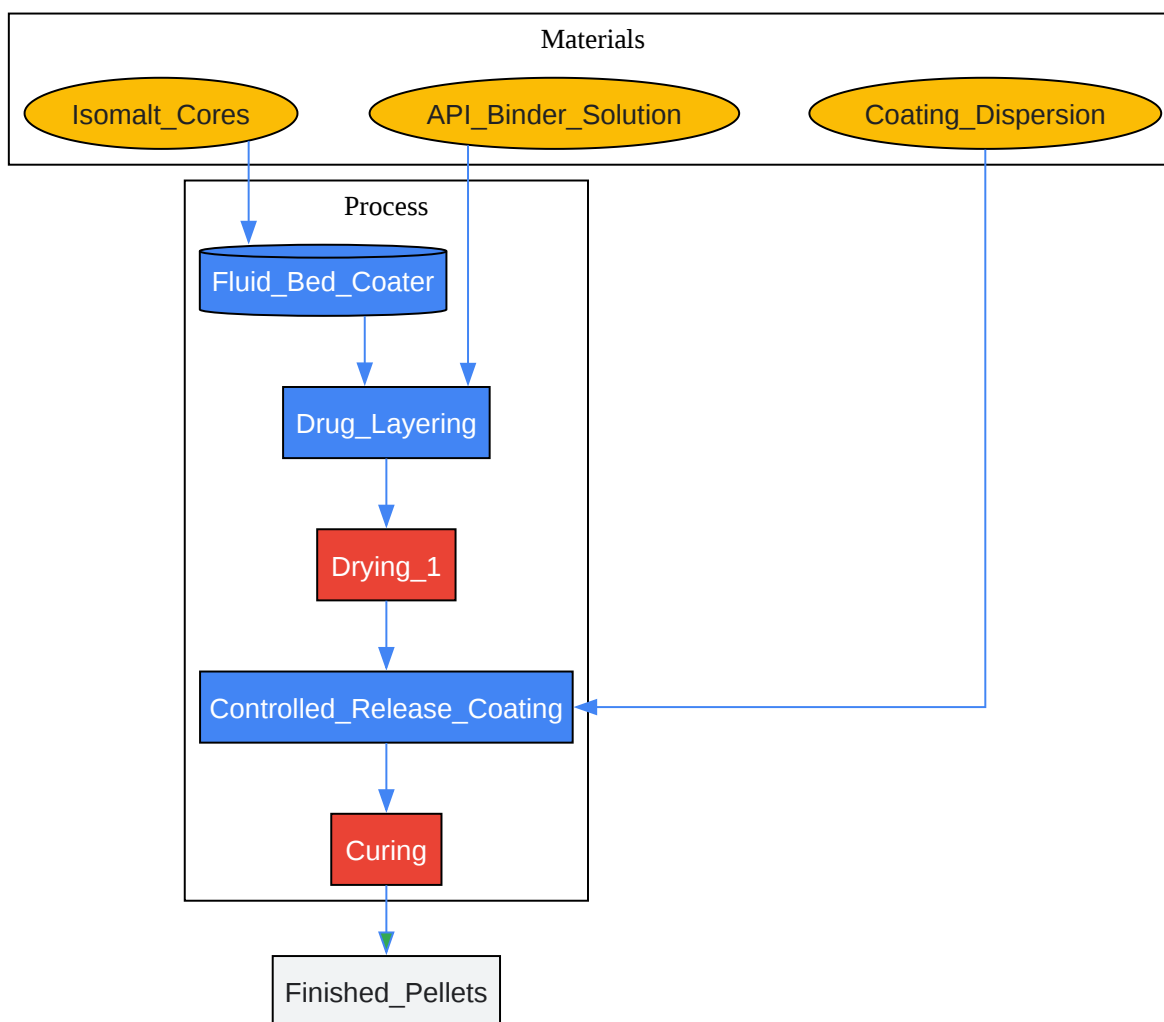
- Fluid bed coater with a bottom-spray (Wurster) configuration
- Peristaltic pump

Protocol:

- Drug Layering:
 - Prepare the drug solution/suspension by dissolving/dispersing the API and binder in the solvent system.
 - Place the **isomalt** starter cores in the fluid bed coater.

- Spray the drug solution/suspension onto the fluidized **isomalt** cores under controlled conditions of inlet air temperature, atomization pressure, and spray rate.
- Continue the process until the desired drug load is achieved.
- Dry the drug-layered pellets in the fluid bed for a specified time.
- Controlled-Release Coating:
 - Prepare the coating dispersion by mixing the coating polymer, plasticizer, and anti-tacking agent in the solvent system.
 - Apply the coating dispersion onto the drug-layered pellets in the fluid bed coater under optimized process parameters.
 - The thickness of the coating will determine the rate of drug release.
 - Cure the coated pellets at an elevated temperature for a specified period to ensure film formation and stabilization.

Diagram of the Drug Layering and Coating Process for **Isomalt** Pellets



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Caption: Workflow for drug layering and coating of **isomalt** pellets.

In Vitro Dissolution Testing of Controlled-Release Formulations

This protocol is for evaluating the drug release profile from the prepared **isomalt**-based dosage forms.

Materials:

- Prepared **isomalt** matrix tablets or coated pellets
- Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
- Reagents for analytical method

Equipment:

- USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
- Water bath with temperature control
- UV-Vis Spectrophotometer or HPLC system
- Syringes and filters

Protocol:

- Set up the dissolution apparatus with the appropriate medium (e.g., 900 mL) and maintain the temperature at $37 \pm 0.5^{\circ}\text{C}$.
- Place one tablet or a known quantity of pellets into each dissolution vessel.
- Start the apparatus at a specified rotation speed (e.g., 50 or 100 rpm).
- At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium.
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
- Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the cumulative percentage of drug released at each time point.

Data Presentation

Drug Release from Coated Isomalt Pellets

The following table summarizes the effect of the starter core material on the release of diclofenac sodium from pellets coated with different ratios of Eudragit® RS (ERS) and ERL.

| Starter Core | ERS:ERL Ratio | % Drug Released at 1h | % Drug Released at 8h |
|--------------|---------------|-----------------------|-----------------------|
| Isomalt | 1:0 | ~15% | ~60% |
| Isomalt | 0.5:0.5 | ~25% | ~80% |
| Isomalt | 0:1 | ~40% | ~95% |
| Sugar | 1:0 | ~18% | ~65% |
| Sugar | 0.5:0.5 | ~28% | ~85% |
| Sugar | 0:1 | ~45% | >95% |
| MCC | 1:0 | ~5% | ~30% |
| MCC | 0.5:0.5 | ~10% | ~45% |
| MCC | 0:1 | ~15% | ~60% |

Data adapted from a study on coated pellets. The results indicate that **isomalt** and sugar cores, being soluble, lead to a faster drug release compared to the insoluble microcrystalline cellulose (MCC) core. The release rate is also controlled by the permeability of the polymer coating, with higher proportions of the more permeable ERL leading to faster release.

Influence of Isomalt on Tablet Properties in Direct Compression

This table illustrates the effect of adding a disintegrant on the dissolution of paracetamol from directly compressed **isomalt** tablets.

| Formulation | Compression Force (kN) | % Drug Dissolved in 30 min |
|--------------------------------------|------------------------|----------------------------|
| Isomalt + Paracetamol | 5 | ~40% |
| Isomalt + Paracetamol | 15 | ~25% |
| Isomalt + Paracetamol + Disintegrant | 5 | >80% |
| Isomalt + Paracetamol + Disintegrant | 15 | >75% |

This data demonstrates that while increasing the compression force can decrease the dissolution rate from **isomalt**-based tablets, the inclusion of a disintegrant can significantly enhance drug release.^[2] This highlights the flexibility of **isomalt** in formulating both immediate and potentially controlled-release tablets depending on the co-excipients used.^[2]

Logical Relationships in Controlled Release from Isomalt Matrices

The mechanism of drug release from a hydrophilic matrix tablet, such as one formulated with **isomalt**, involves a complex interplay of swelling, diffusion, and erosion.

Diagram of Drug Release Mechanisms from a Hydrophilic **Isomalt** Matrix

Caption: Key steps in drug release from an **isomalt** hydrophilic matrix.

Upon ingestion, water penetrates the **isomalt** matrix, causing the polymer to swell and form a viscous gel layer.^[4] This gel layer acts as a barrier to further water ingress and controls the release of the drug.^[4] For soluble drugs, release is primarily governed by diffusion through this gel layer.^[10] Simultaneously, the outermost layer of the matrix gradually erodes, also contributing to drug release, particularly for poorly soluble drugs.^[9] The balance between diffusion and erosion dictates the overall release kinetics.^[10]

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